molecular formula C18H16N2OS B2673961 2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide CAS No. 671198-64-4

2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide

Cat. No.: B2673961
CAS No.: 671198-64-4
M. Wt: 308.4
InChI Key: PHERELRODFZRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H16N2OS and its molecular weight is 308.4. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Applications

Quinoline derivatives, such as 2-(quinolin-4-yloxy)acetamides, have shown significant potential in the treatment of tuberculosis, including drug-susceptible and drug-resistant strains. These compounds have demonstrated potent antitubercular activity with minimum inhibitory concentration (MIC) values as low as 0.05 μM, showing activity against drug-resistant strains without apparent toxicity to mammalian cells. They also exhibit intracellular activity against Mycobacterium tuberculosis in infected macrophages, indicating their potential as drug candidates for tuberculosis treatment (Pissinate et al., 2016) (Giacobbo et al., 2017).

Antiviral Research

Quinoline derivatives have also been investigated for their antiviral properties. For instance, certain quinoline-based compounds have been found to inhibit HIV-1 replication by targeting the virus's integrase enzyme, thereby preventing the integration of the viral genome into the host DNA. This highlights the potential of quinoline derivatives as allosteric inhibitors of HIV-1 integrase, offering a promising approach for developing antiretroviral therapies (Kessl et al., 2012).

Sensor Development

Quinoline-based sensors have been developed for detecting metal ions, demonstrating high selectivity and sensitivity. These sensors are capable of distinguishing between different metal ions, such as cadmium and zinc, through fluorescence enhancement or quenching mechanisms. This application is crucial for environmental monitoring and the detection of metal ions in various samples (Zhou et al., 2012).

Rhizogenesis in Plant Cloning

In the field of agriculture, derivatives of quinoline have been investigated for their effects on rhizogenesis, the process of root formation, in plant cloning. This research has potential implications for improving plant propagation techniques and enhancing agricultural productivity (Zavhorodnii et al., 2022).

Properties

IUPAC Name

N-(3-methylphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-5-4-7-15(11-13)19-17(21)12-22-18-10-9-14-6-2-3-8-16(14)20-18/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHERELRODFZRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.